

# Application Notes and Protocols for the Characterization of Allyl Cyclohexyloxyacetate

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## Compound of Interest

Compound Name: **Allyl cyclohexyloxyacetate**

Cat. No.: **B1266723**

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These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of **Allyl cyclohexyloxyacetate**. The protocols outlined below are based on established methodologies for the characterization of fragrance and flavor compounds.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **Allyl cyclohexyloxyacetate**. This method allows for the determination of the compound's purity and the identification of any potential impurities. The retention time in the gas chromatogram provides a characteristic identifier, while the mass spectrum offers a molecular fingerprint, enabling structural confirmation through the analysis of its fragmentation pattern.

Experimental Protocol:

- Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

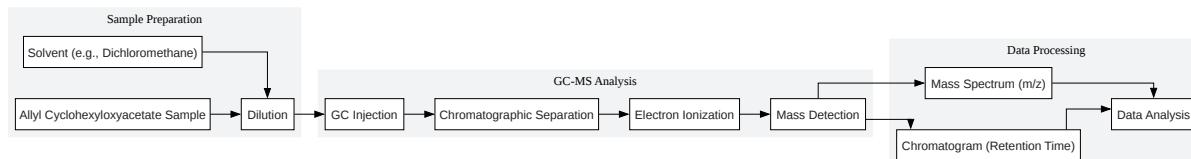
- Column: A nonpolar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless injection of 1  $\mu$ L of a dilute solution of **Allyl cyclohexyloxyacetate** in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp to 280 °C at a rate of 10 °C/min.
  - Final hold at 280 °C for 5 minutes.
- Mass Spectrometer Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Scan Mode: Full scan.

#### Data Presentation:

Table 1: Predicted GC-MS Data for **Allyl Cyclohexyloxyacetate**

Parameter	Predicted Value
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>3</sub> [1]
Molecular Weight	198.26 g/mol [1]
Predicted Retention Time	Dependent on the specific GC system and conditions, but expected to elute in the mid-to-late region of the chromatogram.
Predicted Molecular Ion (M <sup>+</sup> )	m/z 198
Predicted Key Fragment Ions	m/z 157 (M - C <sub>3</sub> H <sub>5</sub> ), m/z 99 (Cyclohexyloxy group), m/z 83 (Cyclohexyl group), m/z 55, m/z 41 (Allyl group)

#### Experimental Workflow:



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Caption: Workflow for GC-MS analysis of **Allyl cyclohexyloxyacetate**.

## Fourier Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **Allyl cyclohexyloxyacetate**, FTIR is ideal for confirming the presence of the ester functional group (C=O and C-O stretches) and the alkene C=C bond of the allyl group. The resulting spectrum provides a unique fingerprint that can be used for compound identification and quality control.

#### Experimental Protocol:

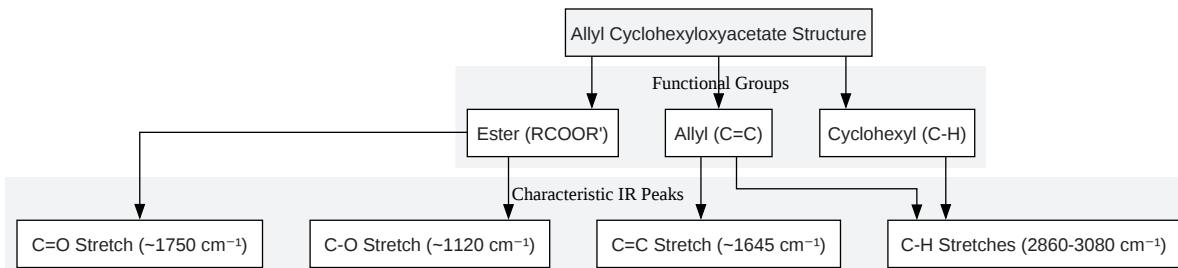
- Instrumentation: A Fourier Transform Infrared Spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition:
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis.

#### Data Presentation:

Table 2: Predicted FTIR Absorption Bands for **Allyl Cyclohexyloxyacetate**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
2935, 2860	Strong	C-H stretch (cyclohexyl)
~1750	Strong	C=O stretch (ester)[2]
~1645	Medium	C=C stretch (alkene)
~1120	Strong	C-O stretch (ester)[2]

Logical Diagram:



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Caption: Relationship between functional groups and IR peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.  $^1\text{H}$  NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.  $^{13}\text{C}$  NMR provides information on the number and types of carbon atoms in the molecule. Together, these techniques can fully characterize the structure of **Allyl cyclohexyloxyacetate**.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **Allyl cyclohexyloxyacetate** in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 8-16.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
  - Spectral Width: 0 to 220 ppm.
  - Number of Scans: 128 or more, depending on sample concentration.

#### Data Presentation:

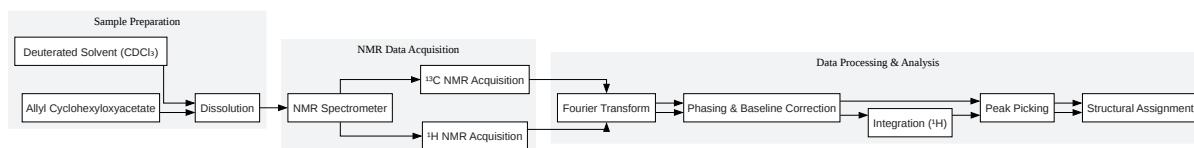
Table 3: Predicted  $^1\text{H}$  NMR Data for **Allyl Cyclohexyloxyacetate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.90	ddt	1H	$-\text{CH}=\text{CH}_2$
~5.30	dd	1H	$-\text{CH}=\text{CH}_2$ (trans)
~5.25	dd	1H	$-\text{CH}=\text{CH}_2$ (cis)
~4.60	dt	2H	$-\text{O}-\text{CH}_2-\text{CH}=$
~4.15	s	2H	$-\text{O}-\text{CH}_2-\text{C}=\text{O}$
~3.40	m	1H	Cyclohexyl C-H (adjacent to O)
1.10-1.90	m	10H	Cyclohexyl $-\text{CH}_2-$

Table 4: Predicted  $^{13}\text{C}$  NMR Data for **Allyl Cyclohexyloxyacetate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (ester)
~132	-CH=CH <sub>2</sub>
~118	-CH=CH <sub>2</sub>
~77	Cyclohexyl C-O
~68	-O-CH <sub>2</sub> -C=O
~65	-O-CH <sub>2</sub> -CH=
~32	Cyclohexyl CH <sub>2</sub>
~25	Cyclohexyl CH <sub>2</sub>
~24	Cyclohexyl CH <sub>2</sub>

### Experimental Workflow:



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Caption: Workflow for NMR analysis of **Allyl cyclohexyloxyacetate**.

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